![molecular formula C18H16N6O3 B2560662 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide CAS No. 2034271-44-6](/img/structure/B2560662.png)
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide is a complex organic compound known for its significant applications in various fields, including chemistry, biology, medicine, and industry. This compound combines a pyrido-pyrimidine structure with an indazole moiety, providing unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide involves multiple steps. The process typically starts with the preparation of the pyrido[2,3-d]pyrimidine scaffold, followed by the attachment of the ethyl group and the 1-methyl-1H-indazole-3-carboxamide moiety. Each step requires specific reagents and conditions, such as the use of suitable solvents (e.g., dimethylformamide), catalysts (e.g., palladium), and controlled temperature and pressure.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis processes, leveraging automated systems for efficient and consistent output. Key steps include bulk chemical reactions, purification through chromatography, and quality control through spectroscopic analysis (e.g., NMR, IR).
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically forming more oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of dihydro derivatives.
Substitution: Various functional groups can be introduced through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation agents or nucleophiles can be used in substitution reactions.
Major Products: Major products depend on the specific reaction, but can include hydroxylated, reduced, or substituted derivatives of the original compound.
科学研究应用
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide is used extensively in research for its potential pharmacological properties. In chemistry , it serves as a model compound for studying reaction mechanisms and synthetic methodologies. In biology , it's investigated for its interactions with biomolecules, potentially influencing DNA or protein functions. In medicine , it holds promise for developing new therapeutic agents, particularly in areas like cancer treatment or antimicrobial applications. In industry , it might be utilized in the development of advanced materials or chemical sensors.
作用机制
The mechanism of action for this compound is often tied to its ability to interact with specific molecular targets. For instance, it may inhibit certain enzymes or proteins, leading to a cascade of biological effects. The precise molecular pathways involved can vary but typically involve binding to active sites or altering the function of key biomolecules.
相似化合物的比较
When compared to similar compounds, N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide stands out due to its unique combination of structural features Similar compounds might include other indazole derivatives or pyrido[2,3-d]pyrimidine compounds, each with varying biological and chemical properties
This should cover all the aspects you're looking for. Anything else you’d like to dive deeper into?
属性
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-1-methylindazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O3/c1-23-13-7-3-2-5-11(13)14(22-23)16(25)20-9-10-24-17(26)12-6-4-8-19-15(12)21-18(24)27/h2-8H,9-10H2,1H3,(H,20,25)(H,19,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWKEBULXDCNTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NCCN3C(=O)C4=C(NC3=O)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(4-chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B2560579.png)
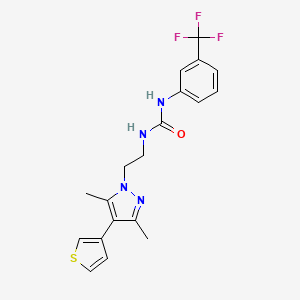
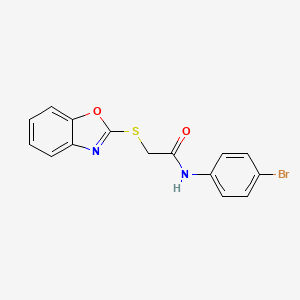

![1-benzoyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)piperidine-4-carboxamide](/img/structure/B2560584.png)
![2-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2560587.png)
![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2560588.png)
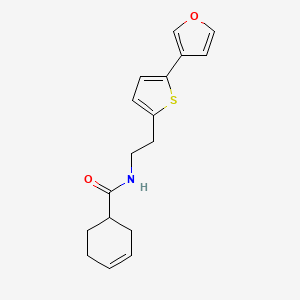
![Oxiran-2-yl-[3-[3-(trifluoromethyl)phenyl]azetidin-1-yl]methanone](/img/structure/B2560590.png)
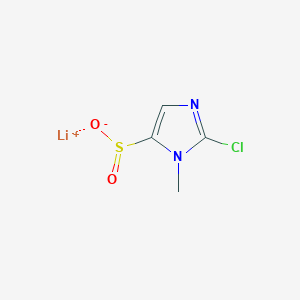
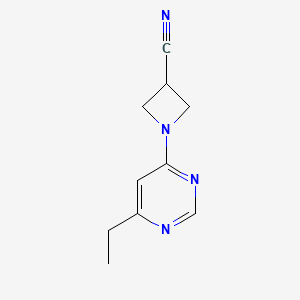
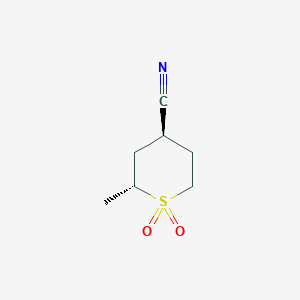
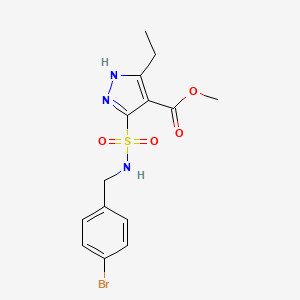
![1-Prop-2-ynyl-N-[2-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]piperidine-2-carboxamide](/img/structure/B2560602.png)
